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Compound of Interest
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Cat. No.: B032998 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address issues related to residual phenol contamination in DNA samples.

Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments,

identified by common indicators of phenol contamination.

Issue 1: Low A260/A280 ratio after DNA precipitation.
Question: I've performed a phenol-chloroform extraction and ethanol precipitation of my DNA.

My A260/A280 ratio is significantly below 1.8. What could be the cause and how do I fix it?

Answer:

A low A260/A280 ratio is a common indicator of contamination by substances that absorb light

at or near 280 nm, with residual phenol being a primary suspect.[1][2] Phenol has an

absorbance maximum at 270 nm, which can artificially inflate the A280 reading and

consequently lower the A260/A280 ratio.[2]

Recommended Solutions:

Perform Additional Chloroform Washes: Chloroform is effective at extracting residual phenol

from the aqueous phase.[3] An additional wash can significantly improve the purity of your
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DNA.

Re-precipitate the DNA: If you suspect phenol contamination, a second ethanol precipitation

can help remove it.[4]

Use a Spin Column-Based Cleanup Kit: Commercial DNA cleanup kits that utilize silica spin

columns are highly effective at removing contaminants, including phenol.[5]

Issue 2: Poor performance of DNA in downstream
applications (PCR, restriction digest, etc.).
Question: My DNA concentration and A260/A280 ratio seem acceptable, but my PCR is failing,

or my restriction digest is incomplete. Could residual phenol be the culprit?

Answer:

Yes, even trace amounts of phenol can inhibit enzymatic reactions.[4] Phenol can denature

enzymes like Taq polymerase and restriction endonucleases, leading to failed or inefficient

downstream applications.[6] It's important to note that A260/A280 ratios are not always a

definitive measure of purity, and inhibitory levels of contaminants may be present even with a

good ratio.

Recommended Solutions:

Chloroform Extraction Followed by Ethanol Precipitation: This is a robust method to remove

residual phenol.

Ethanol Precipitation: If you have already performed a chloroform wash, an additional

ethanol precipitation can help further purify the DNA.

Consider Alternative DNA Purification Methods: For sensitive downstream applications,

consider using methods that do not involve phenol, such as silica spin columns or magnetic

beads.[5]

Frequently Asked Questions (FAQs)
Q1: What are the ideal A260/A280 and A260/A230 ratios for pure DNA?
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A pure DNA sample should have an A260/A280 ratio of approximately 1.8.[1] The A260/A230

ratio, which is a secondary measure of purity, should ideally be between 2.0 and 2.2.[2]

Q2: How does phenol contamination affect the A260/A230 ratio?

Phenol also absorbs at 230 nm, so its presence can lower the A260/A230 ratio.[2] A low

A260/A230 ratio can also indicate contamination with other substances like guanidine salts.

Q3: Can I still use my DNA sample if I suspect minor phenol contamination?

For non-sensitive applications, you might be able to proceed. However, for applications like

PCR, sequencing, or cloning, it is highly recommended to clean up the DNA sample to remove

the phenol.

Q4: Besides phenol, what else can cause a low A260/A280 ratio?

Protein contamination is another common cause of a low A260/A280 ratio, as proteins have a

strong absorbance at 280 nm. The phenol-chloroform extraction itself is designed to remove

proteins.

Q5: Is it possible to over-dry the DNA pellet after ethanol precipitation, and can this affect my

results?

Yes, over-drying the DNA pellet can make it difficult to resuspend. It is best to air-dry the pellet

until it is translucent but not completely white and crystalline.

Data Presentation
The following tables summarize key quantitative data regarding phenol contamination.

Table 1: Impact of Phenol Contamination on Spectrophotometric Ratios
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Contaminant A260/A280 Ratio A260/A230 Ratio Notes

Pure DNA ~1.8 2.0 - 2.2

Ideal ratios for

downstream

applications.[1][2]

Phenol Decreased (<1.8) Decreased (<2.0)

Phenol absorbs at

both 270 nm and 230

nm.[2]

Protein Decreased (<1.8) Generally Unaffected
Proteins absorb

strongly at 280 nm.

Guanidine Salts Generally Unaffected Decreased (<2.0)

A common

contaminant from

column-based kits.

Table 2: Inhibitory Effects of Phenol on Downstream Enzymatic Reactions

Enzyme Application
Inhibitory Phenol
Concentration

Notes

Taq Polymerase PCR

0.2% significantly

reduces yield; 0.5%

causes complete

inhibition.

Phenol denatures the

polymerase,

preventing DNA

amplification.

Restriction

Endonucleases
Restriction Digest

Varies by enzyme, but

even trace amounts

can inhibit.

Phenol can interfere

with enzyme binding

and cleavage activity.

Experimental Protocols
Protocol 1: Chloroform Wash to Remove Residual
Phenol
This protocol is for cleaning a DNA sample that is already in an aqueous solution.

Materials:
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DNA sample in aqueous buffer (e.g., TE buffer or nuclease-free water)

Chloroform:isoamyl alcohol (24:1)

Microcentrifuge tubes

Micropipettes and tips

Microcentrifuge

Procedure:

Start with your DNA sample in a microcentrifuge tube.

Add an equal volume of chloroform:isoamyl alcohol (24:1) to the DNA sample.

Vortex the tube for 15-30 seconds to create an emulsion.

Centrifuge the tube at maximum speed (≥12,000 x g) for 5 minutes at room temperature to

separate the phases.

Carefully transfer the upper aqueous phase containing the DNA to a new, clean

microcentrifuge tube. Be extremely careful not to disturb the interface or carry over any of

the lower organic phase.

To maximize purity, repeat the chloroform wash (steps 2-5) one more time.

Proceed to ethanol precipitation to concentrate the DNA and remove any remaining traces of

chloroform.

Protocol 2: Standard Ethanol Precipitation of DNA
Materials:

DNA sample in aqueous buffer

3 M Sodium Acetate (pH 5.2)

100% Ethanol (ice-cold)
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70% Ethanol (ice-cold)

Microcentrifuge tubes

Micropipettes and tips

Microcentrifuge (refrigerated if possible)

Nuclease-free water or TE buffer for resuspension

Procedure:

To your aqueous DNA sample, add 1/10th volume of 3 M Sodium Acetate (pH 5.2). Mix

gently by flicking the tube.

Add 2 to 2.5 volumes of ice-cold 100% ethanol.

Invert the tube several times to mix. You may see the DNA precipitate out of solution.

Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, an overnight

incubation may be necessary.

Centrifuge the sample at maximum speed (≥12,000 x g) for 15-30 minutes at 4°C.

A small white pellet of DNA should be visible at the bottom of the tube. Carefully discard the

supernatant without disturbing the pellet.

Add 500 µL of ice-cold 70% ethanol to wash the pellet. This removes residual salts.

Centrifuge at maximum speed for 5 minutes at 4°C.

Carefully discard the supernatant.

Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry.

Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
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Caption: Workflow for removing residual phenol from a DNA sample.

Problem with DNA Sample

Is the A260/A280 ratio < 1.8?

Is downstream application failing?

No

Perform additional
chloroform wash(es).

Yes
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Check for other inhibitors
(e.g., salts, protein).
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Re-precipitate DNA
with ethanol.

Use a spin-column
based cleanup kit.
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Caption: Decision tree for troubleshooting phenol-contaminated DNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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